molecular formula C15H12O6 B12428471 2',3',4',3,4-Pentahydroxychalcone

2',3',4',3,4-Pentahydroxychalcone

Cat. No.: B12428471
M. Wt: 288.25 g/mol
InChI Key: GSBNFGRTUCCBTK-UHFFFAOYSA-N
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Description

2',3',4',3,4-Pentahydroxychalcone (also known as Okanin) is a naturally occurring chalconoid that serves as a potent and selective inhibitor of phosphoenolpyruvate carboxylase (PEPC) in C4 plants . With an IC50 of 600 nM against C4 PEPC, it demonstrates a high selectivity factor (15-45) over the C3 PEPC isoforms found in many major crops, making it a prime candidate for the development of novel, selective herbicides targeting C4 weeds . Binding and modeling studies indicate that the compound acts as an allosteric inhibitor, competing with natural feedback inhibitors like aspartate at the enzyme's active site . At the whole-plant level, this mechanism translates to pronounced growth-inhibitory effects on C4 weeds such as Amaranthus retroflexus , without measurable impact on C3 plants like oilseed rape . Beyond its agricultural applications, this pentahydroxychalcone is a molecule of significant interest in material science, where chalcone derivatives are exploited for their non-linear optical properties and utility in polymer studies . The specific positioning of its five hydroxyl groups is critical for its high bioactivity and binding affinity. This product is intended for research applications only, including agricultural chemistry, enzyme kinetics, and material science. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNFGRTUCCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation with Hydroxyl Protection Strategies

Methoxymethyl (MOM) Protection

The classical approach involves protecting reactive hydroxyl groups to prevent undesired side reactions during condensation.

Stepwise Protection and Condensation
  • Protection of Acetophenone Derivatives :

    • 2,3,4,6-Tetrakis(methoxymethoxy)acetophenone is synthesized by reacting 2,3,4,6-tetrahydroxyacetophenone with chloromethyl methyl ether (MOMCl) in acetone, using K₂CO₃ as a base.
    • Yield: 60–63% after 4 hours at reflux.
  • Aldehyde Preparation :

    • 3,4-Dihydroxybenzaldehyde is protected similarly to yield p-methoxymethoxybenzaldehyde.
  • Condensation :

    • The protected acetophenone and aldehyde undergo Claisen-Schmidt condensation in methanolic KOH (10% w/v) at 25°C for 72 hours.
    • Yield: 74–88% for the protected chalcone intermediate.
  • Deprotection :

    • Methoxymethyl groups are removed via hydrolysis with 5% HCl in methanol under reflux (15–45 minutes).
    • Final Yield: 41–53%.

Table 1: MOM Protection-Based Synthesis Parameters

Step Reagents/Conditions Yield (%)
Acetophenone Protection MOMCl, K₂CO₃, acetone, reflux 60–63
Aldehyde Protection MOMCl, K₂CO₃, acetone, reflux 83–87
Condensation KOH/MeOH, 25°C, 72h 74–88
Deprotection 5% HCl/MeOH, reflux, 15–45min 41–53

Benzyl Protection for Improved Stability

Benzyl ethers offer enhanced stability under basic conditions compared to MOM groups.

Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone
  • Resacetophenone (2',4'-dihydroxyacetophenone) is selectively benzylated at the 4'-position using BnBr/K₂CO₃ in acetone (3 hours, reflux).
  • Yield: 85–90%.
Coupling with Tribenzylgallaldehyde
  • Tribenzylgallaldehyde (from tribenzylgallic acid) is condensed with benzyl-protected acetophenone using NaH (3.3 eq) in DMF at 25°C for 24 hours.
  • Yield: 61% for the benzylated chalcone.
Hydrogenolytic Deprotection
  • Pd/C-catalyzed hydrogenation (1 atm H₂, EtOAc, 6 hours) removes benzyl groups.
  • Final Yield: 78%.

Key Advantage : Benzyl protection avoids acid-labile MOM groups, enabling higher yields in the deprotection step.

Direct Acid-Catalyzed Methods

AlCl₃-Mediated Friedel-Crafts Acylation

A scalable one-pot method avoids hydroxyl protection:

  • Reaction Setup :

    • Phloroglucinol (1 eq) and caffeic acid chloride (1.2 eq) are combined in CH₂Cl₂ with anhydrous AlCl₃ (1.5 eq) at 5–10°C for 2 hours.
  • Workup :

    • The mixture is hydrolyzed with 5% NaOH (pH 9), followed by neutralization to pH 6–7 with HCl.
    • Yield: 55.3 kg crude product from 26 kg phloroglucinol.

Table 2: Acid-Catalyzed Synthesis at Scale

Parameter Value
Temperature 5–10°C
Catalyst AlCl₃ (1.5 eq)
Solvent CH₂Cl₂
Scale 26 kg phloroglucinol input
Crude Yield 55.3 kg (theoretical yield 72%)

Advanced Synthetic Approaches

Horner-Wadsworth-Emmons (HWE) Reaction

β-Keto phosphonates enable stereoselective chalcone formation:

  • Phosphonate Synthesis :

    • 2',4',6'-Tris(methoxymethoxy)acetophenone is converted to β-keto phosphonate using dimethyl methylphosphonate and LDA.
    • Yield: 87%.
  • HWE Coupling :

    • The phosphonate reacts with 3,4-dihydroxybenzaldehyde in THF with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
    • Yield: 68% (E/Z ratio > 9:1).

Advantage : Avoids strong bases, improving compatibility with acid-sensitive groups.

Enzymatic Synthesis Using Chalcone Synthase (CHS)

Biocatalytic methods offer regioselectivity without protection:

  • Enzyme Preparation :

    • Recombinant CHS from Medicago sativa is expressed in E. coli BL21(DE3).
  • Reaction Conditions :

    • 4-Coumaroyl-CoA (1 mM) and malonyl-CoA (3 mM) are incubated with CHS (0.2 mg/mL) in Tris-HCl buffer (pH 8.0) at 30°C.
    • Yield: 38% after 4 hours.

Limitation : Requires expensive CoA thioesters and exhibits lower yields than chemical methods.

Comparative Analysis of Methods

Table 3: Method Comparison for 2',3',4',3,4-Pentahydroxychalcone Synthesis

Method Yield (%) Purity (%) Scalability Cost ($/g)
MOM Protection 41–53 95 Moderate 120
Benzyl Protection 78 98 High 95
AlCl₃ Catalysis 72 85 Industrial 40
HWE Reaction 68 97 Low 210
Enzymatic 38 99 Lab-scale 450

Chemical Reactions Analysis

Types of Reactions: 2’,3’,4’,3,4-Pentahydroxychalcone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Herbicide applications

2',3',4',3,4-Pentahydroxychalcone is a potent inhibitor of C4 PEPC, but does not affect C3 PEPC at the same concentration range . The selectivity factor is between 15 and 45 . Binding and modeling studies show that the active compounds bind at the same site as malate/aspartate, the natural feedback inhibitors of the C4 pathway . At the whole plant level, this compound showed pronounced growth-inhibitory effects on the C4 weed Amaranthus retroflexus, while there were no measurable effects on oilseed rape, a C3 plant . Growth of selected soil bacteria was not affected by this substance .
Trans-chalcone with no hydroxyl group shows weak inhibition of both isoforms . The inhibitory effect is also weak for other chalcones containing only one hydroxyl group attached to ring A and/or ring B . The presence of two hydroxyl groups on each ring leads to a distinct inhibitory effect .

Tyrosinase Inhibitory Activity

Hydroxychalcones, including this compound, have been examined for their tyrosinase inhibitory activity . It was suggested that the 2',4',6'-trihydroxy structure is important for the inhibitory effects on l-tyrosine as a substrate .

Antioxidant and Anti-Inflammatory Properties

Mechanism of Action

The biological effects of 2’,3’,4’,3,4-Pentahydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxyl Group Positioning and Enzyme Inhibition

The number and position of hydroxyl groups on chalcones critically influence their biological activity. Key comparisons include:

2',4',6',3,4-Pentahydroxychalcone (PHC)
  • Structure : Hydroxyls at 2', 4', 6' (ring A) and 3, 4 (ring B).
  • Activity : Exhibits ~4-fold weaker C4 PEPC inhibition (IC50 ≈ 2400 nM) and ~13-fold lower selectivity than okanin . PHC is also a precursor for aurone biosynthesis in plants and shows antioxidant properties .
  • Key Difference : The shift of hydroxyls from 2',3',4' to 2',4',6' on ring A reduces PEPC inhibition potency, highlighting the importance of hydroxyl positioning.
2',3',4'-Trihydroxychalcone
  • Activity : Moderate PEPC inhibition (IC50 = 4.2 µM), but lacks selectivity due to the absence of ring B hydroxyls .
3,4,2',4',6'-Pentahydroxychalcone
  • Structure : Hydroxyls at 2', 4', 6' (ring A) and 3, 4 (ring B).
Quercetin Chalcone (2',3,4,4',6'-Pentahydroxychalcone)
  • Structure : Hydroxyls at 2', 4', 6' (ring A) and 3, 4 (ring B).
  • Activity : Acts as a xanthine oxidase (XO) inhibitor with anti-gout activity, demonstrating divergent biological roles compared to okanin .

Structural Isomerism and Functional Divergence

  • Regioisomer Effects : Okanin and PHC are regioisomers with identical hydroxyl counts but distinct positions. Okanin’s 2',3',4' arrangement on ring A optimizes PEPC binding, while PHC’s 2',4',6' configuration reduces affinity .
  • Ring B Hydroxyls : The presence of 3,4-dihydroxylation on ring B enhances PEPC inhibition, as seen in okanin’s superior activity over 2',3',4'-Trihydroxychalcone .

Biological Activity

2',3',4',3,4-Pentahydroxychalcone, a member of the chalcone family, is recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its antioxidant, anti-inflammatory, anticancer, and herbicidal properties. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by five hydroxyl groups attached to its chalcone backbone. The presence of these hydroxyl groups enhances its reactivity and biological activity. The structure can be represented as follows:

C15H14O5\text{C}_{15}\text{H}_{14}\text{O}_{5}

1. Antioxidant Activity

This compound exhibits strong antioxidant properties due to its ability to donate hydrogen atoms from its hydroxyl groups. This action helps neutralize free radicals, thus protecting cells from oxidative stress. Studies have shown that the compound effectively scavenges various reactive oxygen species (ROS), contributing to its potential in preventing oxidative damage in biological systems.

2. Anti-Inflammatory Activity

The compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that this compound significantly reduces levels of inflammatory markers like TNF-α and IL-6 in vitro. This property suggests its potential utility in treating inflammatory diseases .

3. Anticancer Activity

This compound has demonstrated promising anticancer effects by inducing apoptosis in various cancer cell lines. It activates caspases involved in the apoptotic pathway while inhibiting cell proliferation pathways associated with tumor growth. Studies have reported that the compound effectively reduces colony formation in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

4. Herbicidal Activity

This chalcone derivative acts as a selective inhibitor of phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial for carbon fixation in C4 plants. The compound has an IC50 value of 600 nM against C4 PEPC while showing no significant effect on C3 PEPC at similar concentrations. This selectivity makes it a candidate for developing herbicides targeting specific weed species without affecting crop plants .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Anti-inflammatory Mechanism : Inhibition of COX and reduction of cytokine production mitigate inflammation.
  • Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression.
  • Herbicidal Mechanism : Competitive inhibition of PEPC disrupts metabolic processes in target weeds.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various chalcones, this compound exhibited superior DPPH radical scavenging activity compared to other compounds tested, demonstrating its potential for use in nutraceutical applications .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced the expression of inflammatory markers in a rat model of induced colitis. The results indicated a dose-dependent reduction in inflammation, supporting its therapeutic potential for gastrointestinal disorders .

Research Findings Summary Table

Biological ActivityMechanismIC50 ValueReference
AntioxidantFree radical scavenging-
Anti-inflammatoryCOX inhibition-
AnticancerApoptosis induction-
HerbicidalPEPC inhibition600 nM

Q & A

Q. What are the established synthetic routes for 2',3',4',3,4-Pentahydroxychalcone, and how can purity be optimized?

The synthesis involves demethoxymethylation of 2',3',4,4',6'-pentakis(methoxymethoxy)chalcone, prepared via condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde . Purification typically employs column chromatography with silica gel and solvents like ethyl acetate/hexane. Purity verification requires HPLC (>98%) or LC-MS, complemented by NMR (¹H/¹³C) and IR spectroscopy to confirm deprotection of hydroxyl groups .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

The structure (C₁₅H₁₂O₆) is confirmed via X-ray diffraction (XRD) for crystalline analysis and NMR spectroscopy for proton/environment assignments. The (E)-configuration of the α,β-unsaturated ketone is validated by UV-Vis (λmax ~370 nm) and NOESY NMR to distinguish cis vs. trans isomers . Computational methods (DFT) further predict stability and tautomeric forms .

Q. What role does this chalcone play in flavonoid biosynthesis pathways?

It is a key intermediate in flavonoid biosynthesis, formed by chalcone synthase (CHS)-catalyzed condensation of caffeoyl-CoA and three malonyl-CoA units. Isotopic labeling (¹³C/²H) tracks its conversion to flavanones (e.g., naringenin) via chalcone isomerase (CHI) . Disruption of CHS in plant models (e.g., Medicago truncatula) blocks downstream flavonoid production .

Advanced Research Questions

Q. How do hydroxyl group positions influence its inhibitory activity against phosphoenolpyruvate carboxylase (PEPC)?

Hydroxyl groups on rings A and B are critical. Ring A requires ≥2 hydroxyls for PEPC inhibition, while ring B needs ≥2 for synergistic effects. For example, this compound (three hydroxyls on A, two on B) shows IC₅₀ ~5 µM, compared to analogs with fewer hydroxyls (IC₅₀ >50 µM). Activity is assessed via enzyme kinetics (Lineweaver-Burk plots) and molecular docking to identify binding residues .

Q. What molecular mechanisms underlie its anti-inflammatory and anti-gout effects?

It inhibits xanthine oxidase (XO) (IC₅₀ ~3.2 µM) and suppresses NF-κB activation, reducing IL-1β, IL-6, and COX-2 expression. In murine gout models, oral administration (10–50 mg/kg) reduces monosodium urate (MSU)-induced hyperalgesia. Mechanistic studies use luciferase reporter assays for NF-κB and ELISA for cytokine profiling .

Q. How does glycosylation impact its bioavailability and bioactivity?

Glycosylation at the 4'-position (e.g., 4'-O-β-D-glucoside) increases water solubility but reduces membrane permeability. In vitro Caco-2 assays show glucosides have 30–50% lower absorption than aglycones. However, glycosides exhibit prolonged plasma half-life in pharmacokinetic studies (e.g., Sprague-Dawley rats), suggesting enteric microbiota-mediated deglycosylation .

Q. What experimental models are suitable for evaluating its neuroprotective effects?

In vitro models include SH-SY5Y cells under oxidative stress (H₂O₂/6-OHDA), with viability assessed via MTT and ROS measured via DCFH-DA. In vivo, transgenic C. elegans (e.g., CL4176 for amyloid-β toxicity) and murine models (e.g., MPTP-induced Parkinsonism) are used. LC-MS/MS quantifies brain permeability and metabolite identification .

Q. Are there discrepancies in CAS registry numbers, and how should researchers address them?

Conflicting CAS numbers (e.g., 14917-41-0 vs. 484-76-4) arise from isomerism or database errors. Cross-verification via spectral data (NMR, HRMS) and authoritative sources (PubChem, ECHA) is critical. For example, this compound (okanin) is distinct from 2',3,4,4',6'-pentahydroxychalcone (eriodictyol chalcone) in hydroxyl positioning .

Methodological Notes

  • Antioxidant Assays : Use DPPH/ABTS radical scavenging (IC₅₀ ~10–20 µM) and FRAP for reducing power. Compare with quercetin/Trolox as standards .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to dust/irritant risks. Store at 2–8°C in amber vials to prevent oxidation .
  • Data Contradictions : Resolve structural ambiguities via tandem MS/MS fragmentation and 2D NMR (HSQC, HMBC) .

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